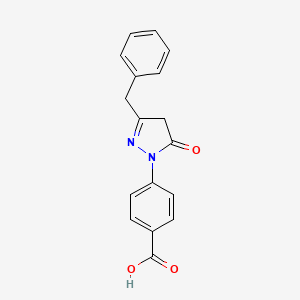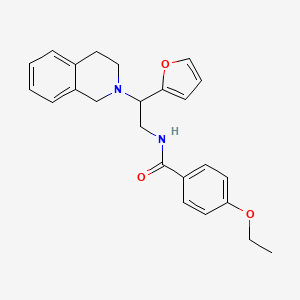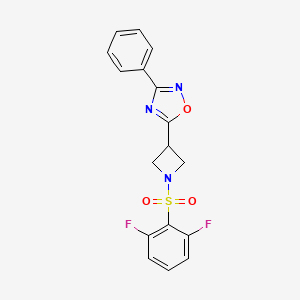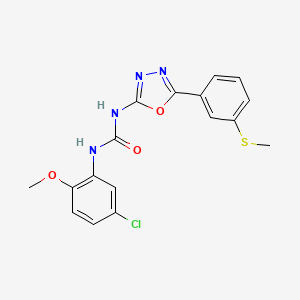
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide, also known as Cpd-5, is a synthetic compound that has been recently developed for scientific research purposes. This compound has been shown to have potential applications in various fields of research, including cancer biology, neuroscience, and immunology.
Scientific Research Applications
Organic Synthesis and C-H Bond Functionalization
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. The compound is fully characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . Its significance lies in possessing an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. By controlling which C-H bond undergoes activation, this compound contributes to expedient chemical synthesis and step-economy. The chelation-assistance provided by the directing group promotes the formation of cyclometallated complexes, allowing selective functionalization of specific C-H bonds .
Antimicrobial Activity
Interaction studies with α-, β-, and ω-amino acids led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone, including N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide. Experimental testing demonstrated antibacterial activity against Mycobacterium luteum and antifungal properties . This suggests potential applications in drug development and combating microbial infections.
Chiral Separation
A related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide, was studied for efficient amidation of weak amines. Chiral separation by supercritical fluid chromatography (SFC) was explored, highlighting its utility in enantioselective synthesis . This application is relevant in pharmaceutical and fine chemical industries.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction of the resulting product with 4-aminobenzamide.", "Starting Materials": [ "9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid", "4-hydroxy-3-methoxybenzaldehyde", "4-aminobenzamide", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate to form 4-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-hydroxy-3-methoxybenzaldehyde.", "Step 2: Reduction of the product from step 1 with sodium borohydride in methanol to form 4-(9,10-dihydroanthracen-9,10-yl)-2-hydroxy-3-methoxybenzaldehyde.", "Step 3: Reaction of the product from step 2 with 4-aminobenzamide in ethanol in the presence of sodium hydroxide to form N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide.", "Step 4: Purification of the final product by recrystallization from chloroform and diethyl ether mixture, followed by washing with water, drying, and recrystallization from ethanol.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS RN |
477554-96-4 |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide |
Molecular Formula |
C24H13NO5 |
Molecular Weight |
395.37 |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |
InChI Key |
APRNMPPBLCYPJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)




![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)
![2,5,6,7,8,9,10,11-octahydro-3H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azonin-3-one](/img/structure/B2711634.png)
![N-(4-chlorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2711637.png)



![N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2711645.png)
